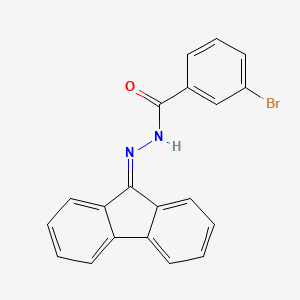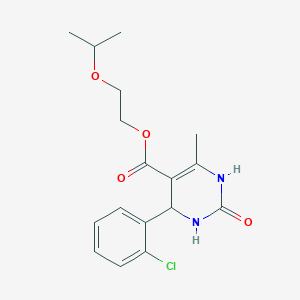
4-bromophenyl pentopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromophenyl pentopyranoside is a chemical compound that has gained significant attention in the field of scientific research. It is a glycoside derivative of pentopyranose, which is widely used in the synthesis of various organic compounds. 4-bromophenyl pentopyranoside is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-bromophenyl pentopyranoside is not well understood. However, it is believed that the compound acts as a substrate for glycosidases, which cleave the glycosidic bond between the pentopyranose and the 4-bromophenyl group. This results in the release of the 4-bromophenyl group, which can then be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromophenyl pentopyranoside are not well understood. However, it is believed that the compound has no significant effects on the human body. It is a relatively stable compound that does not undergo any significant metabolic reactions in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromophenyl pentopyranoside is its versatility. It can be used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 4-bromophenyl pentopyranoside is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside. One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the further characterization of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is a need for the development of new analytical techniques for the detection and quantification of 4-bromophenyl pentopyranoside in various biological samples. These future directions have the potential to lead to the development of new and improved applications for 4-bromophenyl pentopyranoside in scientific research.
In conclusion, 4-bromophenyl pentopyranoside is a versatile compound that has numerous applications in the field of scientific research. It is commonly used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound has no significant biochemical or physiological effects on the human body. There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside, which have the potential to lead to the development of new and improved applications for the compound in scientific research.
Synthesemethoden
The synthesis of 4-bromophenyl pentopyranoside involves the reaction between pentopyranose and 4-bromophenol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of an intermediate product, which is then converted into the final product by the addition of a bromine atom. The synthesis of 4-bromophenyl pentopyranoside is a straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-bromophenyl pentopyranoside has numerous applications in scientific research. It is commonly used as a substrate for the detection of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The compound is also used in the synthesis of various organic compounds, including glycosides, which are widely used in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCGIWYPIFYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)Br)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)



![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
